![molecular formula C19H21N3 B14477784 Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- CAS No. 72785-11-6](/img/structure/B14477784.png)
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-: is an organic compound with the molecular formula C15H19N It is a derivative of benzonitrile, featuring a pyrimidinyl group and a trans-4-ethylcyclohexyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- typically involves the reaction of 4-ethylcyclohexylamine with 2-chloropyrimidine under basic conditions to form the intermediate 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]amine. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is used in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The trans-4-ethylcyclohexyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile, 4-(trans-4-ethylcyclohexyl)-
- Benzonitrile, 4-(trans-4-pentylcyclohexyl)-
- Benzonitrile, 4-(trans-4-propylcyclohexyl)-
Uniqueness: Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]- is unique due to the presence of both the pyrimidinyl and trans-4-ethylcyclohexyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
72785-11-6 |
|---|---|
Molekularformel |
C19H21N3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
4-[5-(4-ethylcyclohexyl)pyrimidin-2-yl]benzonitrile |
InChI |
InChI=1S/C19H21N3/c1-2-14-3-7-16(8-4-14)18-12-21-19(22-13-18)17-9-5-15(11-20)6-10-17/h5-6,9-10,12-14,16H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
YAZXDRDFNUEKBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2=CN=C(N=C2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



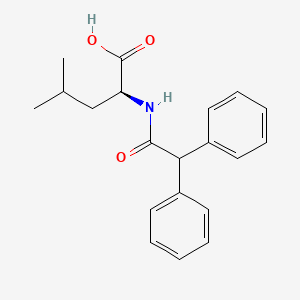

![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
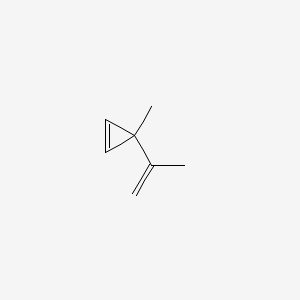
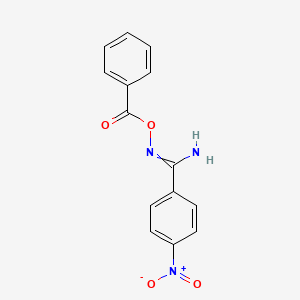
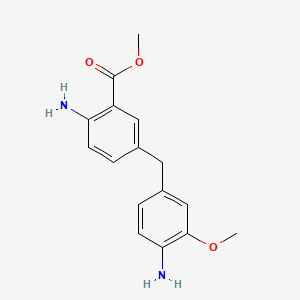
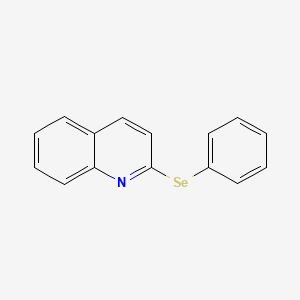
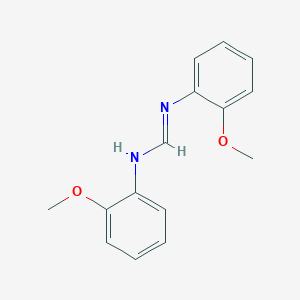
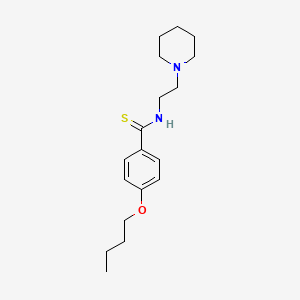

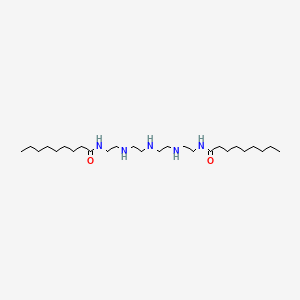
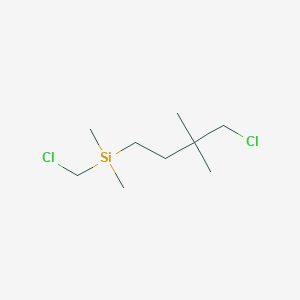
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
